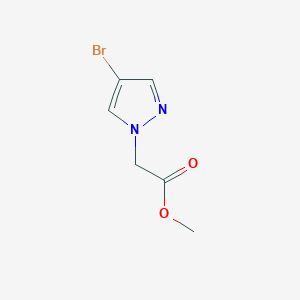

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-bromopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIKWVCFKYAWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650345 | |

| Record name | Methyl (4-bromo-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-71-8 | |

| Record name | Methyl 4-bromo-1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4-bromo-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: A Key Intermediate in PDE4 Inhibitor Synthesis

Abstract

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom on the pyrazole core and an N-alkylated acetate group, makes it an exceptionally valuable precursor for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its structure, synthesis, and critical application as an intermediate in the development of potent and selective phosphodiesterase 4 (PDE4) inhibitors. We will delve into a detailed, field-proven synthesis protocol, discuss the rationale behind the experimental choices, and explore the downstream therapeutic implications by examining the role of PDE4 in inflammatory signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents.[1] Its five-membered heterocyclic structure with two adjacent nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of physicochemical properties and pharmacological activity. Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1]

This compound, in particular, has emerged as a key intermediate due to two primary structural features:

-

The 4-bromo substituent: This atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the exploration of a broad chemical space.

-

The N1-acetic acid methyl ester: This group provides a crucial anchor point for constructing more elaborate molecular architectures, as exemplified by its use in the synthesis of pyrazolo-pyrimidinone derivatives.

This guide will focus on its most prominent application: its role as a precursor to a class of phosphodiesterase 4 (PDE4) inhibitors, which are of significant interest for treating inflammatory diseases.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research.

| Property | Value | Source(s) |

| CAS Number | 1072944-71-8 | [2] |

| Molecular Formula | C₆H₇BrN₂O₂ | [2] |

| Molecular Weight | 219.04 g/mol | [2] |

| Appearance | Typically an off-white to pale yellow solid or oil | General Knowledge |

| Canonical SMILES | COC(=O)CN1C=C(C=N1)Br | [3] |

| InChI Key | YLIKWVCFKYAWBV-UHFFFAOYSA-N | [3] |

Structural Confirmation: A Self-Validating System

To ensure the identity and purity of this compound, a combination of analytical techniques is employed. While a publicly available, peer-reviewed experimental spectrum for this specific intermediate is not readily found, its structure can be confidently confirmed by standard methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. Based on the known structure, the expected ¹H NMR spectrum (in CDCl₃) would feature:

-

A singlet for the methyl ester protons (~3.7 ppm).

-

A singlet for the methylene protons of the acetate group (~4.9 ppm).

-

Two singlets for the two protons on the pyrazole ring (~7.5 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound. The predicted monoisotopic mass is 217.9691 g/mol .[3]

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the C=O stretch of the ester (around 1750 cm⁻¹) and C-Br vibrations.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via the N-alkylation of 4-bromo-1H-pyrazole. The following protocol is adapted from methodologies described in the patent literature for the preparation of PDE4 inhibitors.[4]

Experimental Protocol: N-Alkylation of 4-bromo-1H-pyrazole

Reaction Scheme: 4-bromo-1H-pyrazole + Methyl bromoacetate → this compound

Reagents and Materials:

-

4-bromo-1H-pyrazole

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add methyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by flash column chromatography on silica gel to yield this compound as the final product.

Causality Behind Experimental Choices

-

Choice of Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and effective base for the deprotonation of the pyrazole N-H. Its heterogeneity in DMF allows for easy removal by filtration if needed, though in this work-up, it is removed during the aqueous extraction. More powerful bases like sodium hydride could be used but require stricter anhydrous conditions and handling precautions.

-

Choice of Solvent (DMF): DMF is an excellent polar aprotic solvent that readily dissolves the pyrazole starting material and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.

-

Rationale for Work-up: The aqueous work-up serves to remove the DMF solvent and the inorganic salts (K₂CO₃ and KBr byproduct). The brine wash helps to remove residual water from the organic layer.

-

Purification: Column chromatography is the standard method for purifying organic compounds of this nature, ensuring high purity of the intermediate, which is critical for the success of subsequent synthetic steps.

Application in Drug Development: A Precursor to PDE4 Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of potent inhibitors of phosphodiesterase type 4 (PDE4).[4] PDE4 is an enzyme that plays a crucial role in regulating inflammation by degrading cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[5]

The PDE4/cAMP Signaling Pathway

Inhibition of PDE4 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of numerous downstream targets, ultimately leading to a dampening of the inflammatory response.[5][6]

The core logic of this pathway is illustrated below:

Caption: The PDE4/cAMP signaling cascade.

Synthetic Workflow from Intermediate to Final Product

The conversion of this compound into a final pyrazolo-pyrimidinone PDE4 inhibitor involves a multi-step synthetic sequence. The workflow below conceptualizes the process described in patent WO2008007123A1.[4]

Caption: Synthetic workflow to PDE4 inhibitors.

This workflow highlights the strategic importance of the starting intermediate. The acetate group is converted to an acid and used to build the pyrimidinone ring, while the bromo- group is reserved for a late-stage diversification step to modulate potency and selectivity.

Conclusion and Future Outlook

This compound is a well-characterized and highly valuable intermediate for the synthesis of complex heterocyclic molecules. Its utility is demonstrably proven in the context of developing potent PDE4 inhibitors for inflammatory diseases. The synthetic accessibility and the presence of two distinct, orthogonally reactive functional groups ensure its continued relevance in drug discovery campaigns. Future applications may see this versatile building block employed in the synthesis of inhibitors for other enzyme classes, such as kinases, where the pyrazole scaffold is also prevalent. The methodologies and insights presented in this guide provide a solid foundation for any research professional aiming to incorporate this powerful intermediate into their synthetic strategies.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | C6H9N3O2 | CID 25252393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. This compound, CasNo.1072944-71-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

Epcoritamab: A Technical Guide to a Novel Bispecific Antibody for B-Cell Malignancies

Introduction

Epcoritamab, identified by CAS number 1072944-71-8, is a pioneering subcutaneously administered bispecific antibody that has emerged as a significant therapeutic agent in the management of relapsed or refractory B-cell malignancies.[1][2] This guide provides an in-depth technical overview of epcoritamab, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, clinical development, safety profile, and administration protocols, offering a comprehensive resource for understanding and potentially utilizing this innovative immunotherapy.

Core Concept: T-Cell Engaging Bispecific Antibody

Epcoritamab is an IgG1-bispecific antibody engineered with Genmab's proprietary DuoBody® technology. This technology enables the creation of a single antibody capable of simultaneously binding to two different antigens. In the case of epcoritamab, these targets are the CD3 receptor on the surface of T-cells and the CD20 antigen present on B-cells.[3][4][5] This dual-targeting capability is the cornerstone of its therapeutic effect.

Mechanism of Action: Bridging T-Cells and Cancerous B-Cells

The fundamental mechanism of epcoritamab involves physically linking a patient's own T-cells to malignant B-cells.[4][6] This engineered proximity overcomes the natural immune evasion mechanisms of cancer cells. By binding to CD3, epcoritamab activates the T-cell, triggering a cascade of events that leads to the targeted killing of the CD20-expressing B-cell.[7] This process, known as T-cell mediated cytotoxicity, involves the release of cytotoxic granules and pro-inflammatory cytokines, ultimately inducing apoptosis in the malignant B-cells.[3][6] Notably, epcoritamab binds to a different epitope on the CD20 antigen than rituximab, a well-established anti-CD20 monoclonal antibody.[5]

Figure 1: Simplified workflow of Epcoritamab's T-cell mediated cytotoxicity.

Clinical Development and Efficacy

Epcoritamab has undergone rigorous clinical evaluation, leading to its approval for various B-cell malignancies. The EPCORE clinical trial program has been instrumental in establishing its efficacy and safety.

Regulatory Milestones

-

May 2023: The U.S. Food and Drug Administration (FDA) granted accelerated approval for the treatment of adult patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) not otherwise specified, including DLBCL arising from indolent lymphoma, and high-grade B-cell lymphoma after two or more lines of systemic therapy.[8][9]

-

November 2025: The FDA approved epcoritamab in combination with lenalidomide and rituximab for relapsed or refractory follicular lymphoma (FL).[10] The agency also granted traditional approval for epcoritamab as a monotherapy for relapsed or refractory FL after two or more lines of systemic therapy.[10][11]

Key Clinical Trial Data

The efficacy of epcoritamab has been demonstrated in several key studies:

| Indication | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) |

| Relapsed/Refractory DLBCL | EPCORE NHL-1 | 61%[12] | 38%[12] |

| Relapsed/Refractory Follicular Lymphoma | EPCORE NHL-1 | 82%[11][12] | 60%[12] |

Table 1: Summary of Efficacy Data from Key Clinical Trials.

Safety Profile and Management

The safety profile of epcoritamab is manageable, with the most common adverse events being cytokine release syndrome (CRS) and injection site reactions.[13]

Cytokine Release Syndrome (CRS)

CRS is a systemic inflammatory response that can occur following the administration of immunotherapies that engage T-cells.[4] With epcoritamab, CRS is a common but generally low-grade and manageable side effect.[13][14]

-

Incidence: CRS occurred in 51% of patients with large B-cell lymphoma and 49% of patients with follicular lymphoma in clinical trials.[15]

-

Management: A step-up dosing schedule is employed to mitigate the risk and severity of CRS.[10][16] Hospitalization for 24 hours after the first full dose is recommended for patients with DLBCL.[12]

Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)

ICANS is another potential side effect of T-cell engaging therapies.[4] The incidence of ICANS with epcoritamab is relatively low and typically of low grade.[14][15]

Other Common Adverse Events

Other frequently reported adverse events include:

-

Fatigue[8]

-

Musculoskeletal pain[8]

-

Abdominal pain[8]

-

Nausea and diarrhea[8]

-

Neutropenia, anemia, and thrombocytopenia[14]

Administration and Dosing

Epcoritamab is administered via subcutaneous injection, offering a convenient alternative to intravenous infusions.[4][16] The dosing schedule is designed to gradually increase the dose to the therapeutic level, a strategy known as step-up dosing.[10][16][17]

Example Dosing Schedule for Follicular Lymphoma (in combination with lenalidomide and rituximab)

| Cycle | Day | Dose |

| 1 | 1 | 0.16 mg |

| 8 | 0.8 mg | |

| 15 | 3 mg | |

| 22 | 48 mg | |

| 2 & 3 | Weekly | 48 mg |

| 4 - 12 | Every 4 weeks | 48 mg |

Table 2: Illustrative Step-Up Dosing Schedule.[10][18]

Figure 2: High-level administration workflow for Epcoritamab.

Future Directions

Ongoing clinical trials are exploring the use of epcoritamab in earlier lines of therapy and in combination with other agents for various B-cell malignancies.[19][20] The potential for this bispecific antibody to become a cornerstone of treatment for a broader range of patients with B-cell cancers is a key area of current research.

Conclusion

Epcoritamab represents a significant advancement in the treatment of relapsed and refractory B-cell malignancies. Its novel bispecific mechanism of action, which harnesses the patient's own immune system to target cancer cells, has demonstrated impressive efficacy. The subcutaneous route of administration and a manageable safety profile further enhance its clinical utility. As research continues, the role of epcoritamab in the oncologist's armamentarium is likely to expand, offering new hope for patients with these challenging diseases.

References

- 1. ascopubs.org [ascopubs.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Epcoritamab - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Mechanism of Action - EPKINLY® (epcoritamab-bysp) HCP [epkinlyhcp.com]

- 6. What is the mechanism of Epcoritamab? [synapse.patsnap.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. fda.gov [fda.gov]

- 9. youtube.com [youtube.com]

- 10. fda.gov [fda.gov]

- 11. onclive.com [onclive.com]

- 12. Clinical Trial Results - EPKINLY® (epcoritamab-bysp) [epkinly.com]

- 13. ascopubs.org [ascopubs.org]

- 14. emjreviews.com [emjreviews.com]

- 15. epkinlyhcp.com [epkinlyhcp.com]

- 16. oncologynewscentral.com [oncologynewscentral.com]

- 17. Epcoritamab-bysp (subcutaneous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 18. oncodaily.com [oncodaily.com]

- 19. Facebook [cancer.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

The Emerging Therapeutic Potential of Bromo-Pyrazole Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic incorporation of a bromine atom onto the pyrazole ring has emerged as a powerful approach to modulate the physicochemical and pharmacological properties of these derivatives, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of bromo-pyrazole compounds, with a primary focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. We will delve into the underlying mechanisms of action, present key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Pyrazole Scaffold and the Influence of Bromine Substitution

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets.

The introduction of a bromine atom can significantly alter a molecule's properties in several ways:

-

Increased Lipophilicity: The bromo-substituent generally increases the lipophilicity of the compound, which can enhance membrane permeability and cellular uptake.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, directional interactions with electron-rich atoms in protein binding pockets, thereby increasing binding affinity and selectivity.

-

Metabolic Stability: The presence of a bromine atom can block sites of metabolism, leading to increased metabolic stability and a longer half-life in vivo.

-

Modulation of Electronic Properties: Bromine's electron-withdrawing nature can influence the pKa of nearby functional groups, affecting the molecule's overall electronic distribution and interaction with its target.

These factors collectively contribute to the enhanced biological activities observed in many bromo-pyrazole derivatives, making them a compelling class of compounds for therapeutic development.

Anticancer Activity of Bromo-Pyrazole Derivatives

Bromo-pyrazole compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their primary mechanisms of action often revolve around the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Targeting Key Kinases

A prominent mechanism of action for anticancer bromo-pyrazoles is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] These receptors play crucial roles in tumor growth and angiogenesis. Several bromo-pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2.[3][4]

The binding of these inhibitors to the ATP-binding site of the kinase domain prevents the phosphorylation and activation of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[5][6]

Another key mechanism is the induction of apoptosis, or programmed cell death. Bromo-pyrazole compounds have been shown to modulate the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio.[6][7] This shift in balance promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to apoptotic cell death.[8][9]

Signaling Pathway: EGFR/VEGFR-2 Inhibition by Bromo-Pyrazole Compounds

Caption: Inhibition of EGFR and VEGFR-2 by bromo-pyrazole compounds blocks downstream signaling, reducing proliferation and inducing apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected bromo-pyrazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HepG2 (Liver) | 0.31 - 0.71 | [3][4] |

| Compound 2 | MCF-7 (Breast) | 5.21 | [8] |

| Compound 3 | PC-3 (Prostate) | 10.56 | [4][10] |

| Compound 4 | A549 (Lung) | 0.83 - 1.81 | [11] |

| Compound 5 | HCT-116 (Colon) | 0.39 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Bromo-pyrazole compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the bromo-pyrazole compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[12][13]

Anti-inflammatory Activity of Bromo-Pyrazole Derivatives

Chronic inflammation is a key contributor to various diseases, including arthritis, inflammatory bowel disease, and certain cancers. Bromo-pyrazole derivatives have emerged as promising anti-inflammatory agents.

Mechanism of Action: COX-2 and NF-κB Inhibition

A primary mechanism of anti-inflammatory action for these compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[3][14][15] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, bromo-pyrazole derivatives have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation, often by preventing the phosphorylation of IκBα and the p65 subunit, leads to a broad-spectrum anti-inflammatory effect.[18]

Signaling Pathway: NF-κB Inhibition by Bromo-Pyrazole Compounds

Caption: Bromo-pyrazole compounds inhibit the IKK complex, preventing IκBα degradation and the nuclear translocation of NF-κB, thereby reducing pro-inflammatory gene expression.

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

| Compound ID | Assay | IC50 / % Inhibition | Reference |

| Compound 6e | COX-2 Inhibition | IC50 = 2.51 µM | [3] |

| Compound 8b | COX-2 Inhibition | IC50 = 0.043 µM | [14] |

| Compound K-3 | Carrageenan-induced paw edema (100 mg/kg) | 52.0% inhibition | [19] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[20][21]

Materials:

-

Male Wistar rats (180-200 g)

-

Bromo-pyrazole compound

-

Carrageenan (1% in saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Acclimatization: Acclimatize rats for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6). Administer the bromo-pyrazole compound or vehicle orally or intraperitoneally. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Antimicrobial Activity of Bromo-Pyrazole Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Bromo-pyrazole compounds have shown promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

The precise mechanisms of antimicrobial action for many bromo-pyrazole derivatives are still under investigation. However, it is believed that their lipophilic nature, enhanced by the bromine atom, facilitates their penetration through the microbial cell wall and membrane. Once inside, they may interfere with essential cellular processes such as DNA replication, protein synthesis, or enzyme function.[22]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 9 | Staphylococcus aureus (MDR) | 4 | [23][24] |

| Compound 21a | Candida albicans | 2.9 - 7.8 | [22] |

| Compound 5c | Klebsiella pneumoniae | 6.25 | [25] |

| Compound 4e | Streptococcus pneumoniae | 15.6 | [26] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.[1][27][28]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Bromo-pyrazole compound stock solution

-

Sterile saline

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard and dilute it to the appropriate final concentration in the test broth.

-

Compound Dilution: Prepare serial twofold dilutions of the bromo-pyrazole compound in the broth directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Activity of Bromo-Pyrazole Derivatives

Neurodegenerative diseases and acute brain injuries represent a significant unmet medical need. Emerging evidence suggests that bromo-pyrazole compounds may offer neuroprotective effects.

Mechanism of Action: NMDA Receptor Modulation

One potential mechanism for the neuroprotective activity of pyrazole derivatives is the modulation of the N-methyl-D-aspartate (NMDA) receptor.[13][29] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx and excitotoxicity, a key process in neuronal cell death following stroke and in neurodegenerative disorders.[17] Certain pyrazole compounds have been found to act as antagonists of the GluN2B subunit of the NMDA receptor, thereby preventing excitotoxic neuronal damage.[29][30]

Conclusion and Future Directions

Bromo-pyrazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents is well-supported by a growing body of evidence. The strategic incorporation of a bromine atom has proven to be a valuable tool for optimizing the pharmacological properties of the pyrazole scaffold.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for different bromo-pyrazole series to further optimize potency and selectivity.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways for compounds with promising antimicrobial and neuroprotective activities.

-

In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Development of Drug Delivery Systems: Exploring novel drug delivery strategies to enhance the bioavailability and targeted delivery of bromo-pyrazole compounds.

The continued exploration of bromo-pyrazole chemistry holds immense promise for the discovery and development of novel and effective therapies for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole, an alcohol dehydrogenase inhibitor, has dual effects on N-methyl-D-aspartate receptors of hippocampal pyramidal cells: agonist and noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 17. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. inotiv.com [inotiv.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. mdpi.com [mdpi.com]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. researchgate.net [researchgate.net]

- 29. Pyrazole Inhibitors of GluN2B NMDA Receptor Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ijmcmed.org [ijmcmed.org]

The Pyrazole Core: A Legacy of Therapeutic Innovation from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide on the Discovery and History of Pyrazole Derivatives in Medicine

Introduction: The Unassuming Five-Membered Ring that Revolutionized Medicine

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a storied history in the annals of medicinal chemistry. Its journey from a laboratory curiosity to the core scaffold of numerous blockbuster drugs is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This guide provides a comprehensive exploration of the discovery and historical development of pyrazole derivatives in medicine, offering researchers, scientists, and drug development professionals a detailed perspective on the evolution of this remarkable pharmacophore. We will delve into the foundational discoveries that ignited the field, trace the development of key therapeutic agents, and examine the structure-activity relationships that continue to drive the design of novel pyrazole-based drugs.

The Dawn of the Pyrazole Era: Knorr's Synthesis and the Birth of Antipyrine

The narrative of pyrazole in medicine begins in 1883 with the pioneering work of German chemist Ludwig Knorr. While investigating quinine-related compounds, Knorr serendipitously synthesized the first pyrazole derivative of medicinal significance, a compound he named antipyrine (phenazone).[1][2][3] This discovery was not only a landmark achievement in heterocyclic chemistry but also marked the advent of the first commercially successful synthetic drug, predating the widespread use of aspirin.[1][4] Antipyrine's potent analgesic and antipyretic properties quickly established it as a cornerstone of pain and fever management in the late 19th and early 20th centuries.[2][5]

The synthesis of antipyrine was achieved through what is now famously known as the Knorr pyrazole synthesis . This robust and versatile reaction involves the condensation of a β-ketoester with a hydrazine derivative.[6] In Knorr's original work, ethyl acetoacetate was reacted with phenylhydrazine to produce 1-phenyl-3-methyl-5-pyrazolone, a key intermediate which was then methylated to yield antipyrine.[6][7]

Experimental Protocol: The Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is a generalized representation of the Knorr pyrazole synthesis, a foundational method in heterocyclic chemistry.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of ethyl acetoacetate and phenylhydrazine in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, 1-phenyl-3-methyl-5-pyrazolone, will often precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Figure 1: A simplified workflow of the Knorr Pyrazole Synthesis.

The parent pyrazole ring itself was first synthesized in 1889 by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[8] However, it was the discovery of the biological activity of Knorr's derivatives that truly launched the pyrazole scaffold into the realm of medicine.

The Evolution of Pyrazole-Based Therapeutics: From Pain Relief to Targeted Therapies

Following the success of antipyrine, the early 20th century saw the development of other pyrazolone derivatives, such as phenylbutazone, which exhibited potent anti-inflammatory properties. However, concerns over their side-effect profiles, particularly gastrointestinal toxicity, spurred the search for safer alternatives. This led to a deeper understanding of the underlying mechanisms of inflammation and pain, paving the way for a new era of rational drug design.

Celecoxib: A Paradigm of Rational Drug Design

A pivotal moment in the history of pyrazole derivatives came in the 1990s with the discovery of two isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[7] COX-1 was identified as a constitutive enzyme involved in maintaining normal physiological functions, while COX-2 was found to be inducible and primarily responsible for mediating inflammation and pain.[7][9] This discovery provided a clear therapeutic target: selectively inhibiting COX-2 could provide the desired anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing gastrointestinal side effects.[7]

This hypothesis led to the development of the first selective COX-2 inhibitor, celecoxib (Celebrex®), by a team at Searle (later acquired by Pfizer).[7][9][10] Celecoxib, a diaryl-substituted pyrazole, features a sulfonamide moiety that is crucial for its selectivity.[7][11]

The selectivity of celecoxib for COX-2 is attributed to a key structural difference between the active sites of the two enzyme isoforms. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1.[12] The bulky sulfonamide group of celecoxib can fit into this side pocket in COX-2, leading to a stable binding interaction.[11][12] In contrast, this bulky group sterically hinders the binding of celecoxib to the narrower active site of COX-1.[7]

Figure 2: The selective inhibition of COX-2 by Celecoxib.

The synthesis of celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a reaction reminiscent of the Knorr synthesis.[11]

A Representative Synthetic Protocol for Celecoxib:

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalyst)

Procedure:

-

A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and 4-sulfamoylphenylhydrazine hydrochloride is suspended in ethanol.

-

A catalytic amount of hydrochloric acid is added to the mixture.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the precipitated product is collected by filtration.

-

The crude celecoxib is then purified by recrystallization.[13]

Sildenafil: A Serendipitous Discovery with a Profound Impact

The story of sildenafil (Viagra®) is another compelling example of serendipity in drug discovery.[14][15] Originally developed by Pfizer scientists in the 1980s as a potential treatment for hypertension and angina, sildenafil, a pyrazolopyrimidinone derivative, showed limited efficacy for its intended cardiovascular indications during clinical trials.[14][16] However, an unexpected side effect was observed in male volunteers: an increase in erections.[14][15] This led to a strategic pivot in its development, and in 1998, sildenafil was approved as the first oral treatment for erectile dysfunction, revolutionizing sexual medicine.[6][16]

Sildenafil's mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.[6][17] During sexual stimulation, nitric oxide (NO) is released, which activates the enzyme guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, causes smooth muscle relaxation and increased blood flow to the penis, resulting in an erection. PDE5 is responsible for the breakdown of cGMP. By inhibiting PDE5, sildenafil prolongs the action of cGMP, thereby enhancing the erectile response to sexual stimulation.[17]

Figure 3: The mechanism of action of Sildenafil via PDE5 inhibition.

The synthesis of sildenafil is a multi-step process that has been optimized for large-scale production. A key step involves the construction of the pyrazolopyrimidinone core.[17][18][19]

Key Steps in a Convergent Synthesis of Sildenafil:

-

Preparation of the Pyrazole Moiety: Reaction of a diketoester with hydrazine to form the pyrazole ring, followed by N-methylation and nitration.[18]

-

Preparation of the Aminosulfonylbenzoyl Moiety: Chlorosulfonylation of 2-ethoxybenzoic acid followed by reaction with 1-methylpiperazine.[19]

-

Coupling and Cyclization: The two key fragments are coupled and then cyclized to form the final sildenafil molecule.[18]

Rimonabant: A Promising Target with a Challenging Path

The discovery of the endocannabinoid system and its role in regulating appetite and energy balance opened up new avenues for the treatment of obesity.[20][21] Rimonabant (Acomplia®), a 1,5-diarylpyrazole derivative, was developed by Sanofi-Aventis as a selective cannabinoid receptor 1 (CB1) antagonist.[20][22] It was the first in its class to be approved for the treatment of obesity in Europe in 2006.[22]

Rimonabant acts as an inverse agonist at the CB1 receptor, effectively blocking the signaling of endogenous cannabinoids like anandamide.[21] CB1 receptors are highly expressed in the brain and peripheral tissues involved in metabolism. By blocking these receptors, rimonabant was shown to reduce food intake and promote weight loss.[21]

However, the widespread expression of CB1 receptors in the central nervous system also led to significant psychiatric side effects, including depression and anxiety.[20][22] These safety concerns ultimately led to the withdrawal of rimonabant from the market in 2008, highlighting the challenges of targeting complex biological systems.[22][23]

The synthesis of rimonabant involves the construction of the 1,5-diarylpyrazole core.[8][24]

A General Synthetic Approach to Rimonabant:

-

Formation of a 1,3-Diketone Intermediate: Condensation of a substituted propiophenone with diethyl oxalate.[8]

-

Pyrazole Ring Formation: Reaction of the diketone intermediate with a substituted hydrazine.[8]

-

Amide Formation: Conversion of the resulting pyrazole carboxylic acid to the final amide product.[24]

The Modern Landscape and Future Directions

The legacy of pyrazole derivatives in medicine continues to evolve. The pyrazole scaffold is now recognized as a "privileged structure" in drug discovery, meaning it can serve as a versatile template for the design of ligands for a wide range of biological targets.[25][26] Modern pyrazole-based drugs are being developed for a diverse array of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[26][27]

The development of new synthetic methodologies, including multicomponent reactions and flow chemistry, is enabling the rapid and efficient synthesis of large libraries of pyrazole derivatives for high-throughput screening.[28] Furthermore, a deeper understanding of structure-activity relationships, aided by computational modeling and X-ray crystallography, is facilitating the design of more potent and selective pyrazole-based drugs with improved safety profiles.[29][30][31][32]

Conclusion: A Testament to Chemical Ingenuity

The journey of pyrazole derivatives in medicine, from the serendipitous discovery of antipyrine to the rational design of targeted therapies, is a powerful illustration of the synergy between chemical synthesis and biological understanding. The pyrazole core has proven to be a remarkably versatile and fruitful scaffold for the development of life-changing medicines. As our understanding of disease biology deepens and our synthetic capabilities expand, the humble pyrazole is poised to remain at the forefront of therapeutic innovation for years to come, a testament to the enduring power of chemical ingenuity in the service of human health.

References

- 1. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 4. A method for parallel solid-phase synthesis of iodinated analogs of the cannabinoid receptor type I (CB₁) inverse agonist rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 6. Sildenafil - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. news-medical.net [news-medical.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 13. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. pharmacyplanet.com [pharmacyplanet.com]

- 16. ajprd.com [ajprd.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 19. A Facile, Improved Synthesis of Sildenafil and Its Analogues | MDPI [mdpi.com]

- 20. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rimonabant - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. nbinno.com [nbinno.com]

- 26. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 29. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate in Modern Drug Discovery: A Technical Guide

Foreword: The Pyrazole Scaffold - A Cornerstone of Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties and versatile substitution patterns have allowed for the development of a vast array of therapeutic agents across numerous disease areas.[1][2] Pyrazole-containing drugs have demonstrated remarkable success as anti-inflammatory agents, kinase inhibitors in oncology, and treatments for central nervous system disorders.[3][4] The inherent stability of the pyrazole core, coupled with its ability to engage in various non-covalent interactions with biological targets, makes it an ideal foundation for the design of novel therapeutics. This guide focuses on a particularly valuable, yet underexplored, building block: methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate . We will delve into its synthesis, chemical reactivity, and strategic application as a key intermediate in the synthesis of complex pharmaceutical compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in multi-step synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1072944-71-8 | [4][5] |

| Molecular Formula | C₆H₇BrN₂O₂ | [4][5] |

| Molecular Weight | 219.04 g/mol | [5] |

| Appearance | White to off-white solid | Vendor Data |

| Purity | ≥95% | [4] |

| Storage | Sealed refrigeration | [4] |

Spectroscopic Characterization:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.55 (s, 1H, pyrazole-H), 7.50 (s, 1H, pyrazole-H), 4.85 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 167.5 (C=O), 140.0 (pyrazole-C), 130.0 (pyrazole-C), 93.0 (pyrazole-C-Br), 53.0 (-OCH₃), 52.0 (-CH₂-).

-

IR (KBr, cm⁻¹): ~1750 (C=O, ester), ~1550 (C=N, pyrazole), ~1200 (C-O, ester).

-

Mass Spectrometry (ESI-MS): m/z 218.97 [M+H]⁺, 240.96 [M+Na]⁺.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of 4-bromopyrazole with methyl bromoacetate. The regioselectivity of this reaction is a critical consideration, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring.

Mechanistic Insights into Regioselectivity

The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers. The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions.

-

Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of 4-bromopyrazole, both nitrogens are sterically unencumbered, making this a less dominant factor.

-

Electronic Effects: The electron-withdrawing nature of the bromine atom at the C4 position influences the nucleophilicity of the adjacent nitrogen atoms.

-

Reaction Conditions: The choice of base and solvent is crucial in directing the regioselectivity. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) typically favors the formation of the N1-alkylated product. This is because the resulting pyrazolate anion's charge distribution is influenced by the solvent, and the subsequent alkylation is directed by a combination of kinetic and thermodynamic factors.

dot graph "N-Alkylation_Regioselectivity" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} Caption: Regioselectivity in the N-alkylation of 4-bromopyrazole.

Experimental Protocol: N-Alkylation of 4-Bromopyrazole

This protocol is a robust and reproducible method for the gram-scale synthesis of the title compound.

Materials:

-

4-Bromopyrazole (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Methyl bromoacetate (1.1 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add 4-bromopyrazole. Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add methyl bromoacetate dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Synthetic Utility: A Bifunctional Intermediate

This compound is a versatile intermediate due to the presence of two distinct reactive handles: the bromo substituent at the C4 position of the pyrazole ring and the methyl ester of the acetate side chain. This bifunctionality allows for sequential or orthogonal functionalization, making it a valuable tool in the synthesis of complex molecules.

dot graph "Synthetic_Utility" { layout=dot; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} Caption: Key reaction pathways for this compound.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position of the pyrazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This reaction allows for the facile introduction of a wide variety of aryl and heteroaryl substituents, which is a common strategy in medicinal chemistry to probe the structure-activity relationship (SAR) of a drug candidate.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Functionalization of the Acetate Side Chain

The methyl ester of the acetate side chain provides another point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a particularly powerful strategy for introducing diversity and modulating the physicochemical properties of a molecule.

3.2.1. Ester Hydrolysis

General Protocol:

-

Dissolve this compound in a mixture of methanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3-4.

-

Extract the product with an organic solvent, dry, and concentrate to yield 2-(4-bromo-1H-pyrazol-1-yl)acetic acid.

3.2.2. Amide Coupling

The resulting carboxylic acid can be coupled with amines using standard peptide coupling reagents.

General Protocol:

-

Dissolve the carboxylic acid in a suitable solvent like DMF.

-

Add a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Add the desired amine and stir at room temperature until the reaction is complete.

-

Perform an aqueous work-up and purify the resulting amide by chromatography.

Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

While specific examples detailing the direct use of this compound in the synthesis of a named drug candidate are not prevalent in the public literature, its structural motifs are highly relevant to the field of kinase inhibitor design. For instance, many kinase inhibitors feature a substituted pyrazole core that acts as a hinge-binding motif, and a side chain that extends into other regions of the ATP-binding pocket.[8][9][10]

The synthetic pathways described above allow for the rapid generation of a library of compounds for screening. For example, a diverse set of aryl groups can be introduced via Suzuki coupling, and a variety of amines can be incorporated via amide coupling. This combinatorial approach is a powerful tool in the lead optimization phase of drug discovery.

dot graph "Kinase_Inhibitor_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} Caption: Workflow for generating a library of potential kinase inhibitors.

Conclusion and Future Outlook

This compound is a highly versatile and valuable chemical intermediate for drug discovery and development. Its bifunctional nature allows for the strategic and controlled introduction of molecular diversity, making it an ideal building block for the synthesis of complex, biologically active molecules. The synthetic protocols outlined in this guide provide a solid foundation for researchers to utilize this intermediate in their own synthetic campaigns. As the demand for novel therapeutics continues to grow, the importance of such well-defined and versatile building blocks will only increase. Further research into the development of novel transformations involving this intermediate, as well as its application in the synthesis of a wider range of drug candidates, is warranted and expected to yield exciting new discoveries in the field of medicinal chemistry.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, CasNo.1072944-71-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. scbt.com [scbt.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. youtube.com [youtube.com]

- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of the spectroscopic properties of substituted pyrazoles is crucial for structural elucidation, purity assessment, and reaction monitoring. This document synthesizes fundamental NMR principles with data from analogous structures to offer a predictive yet robust interpretation of the target molecule's spectral features.

Molecular Structure and Expected Spectroscopic Features

This compound (CAS 1072944-71-8) possesses a distinct set of proton and carbon environments that will give rise to a characteristic NMR signature. The key structural components influencing the NMR spectra are the substituted pyrazole ring and the methyl acetate side chain.

The pyrazole ring contains two aromatic protons and three unique carbon atoms. The bromine atom at the C4 position will significantly influence the electron density and, consequently, the chemical shifts of the adjacent protons and carbons. The methyl acetate group introduces two additional distinct proton environments and three carbon environments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display four distinct signals. The chemical shifts (δ) are predicted based on the known effects of substituents on the pyrazole ring and typical values for acetate moieties.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 (Pyrazole) | 7.5 - 7.8 | Singlet (s) | N/A | Deshielded due to the adjacent nitrogen atom and the influence of the N1-substituent. |

| H-5 (Pyrazole) | 7.8 - 8.1 | Singlet (s) | N/A | Generally appears at a slightly higher chemical shift than H-3 in N1-substituted pyrazoles. |

| CH₂ (Methylene) | 4.8 - 5.2 | Singlet (s) | N/A | Positioned between the electron-withdrawing pyrazole ring and the ester carbonyl group. |

| CH₃ (Methyl) | 3.7 - 3.9 | Singlet (s) | N/A | Typical range for a methyl ester. |

The absence of adjacent protons for the pyrazole ring protons (H-3 and H-5) and the protons of the acetate group results in all signals appearing as singlets. The exact chemical shifts can be influenced by the solvent used for analysis, with more polar solvents potentially causing shifts in the observed values.[1][2][3][4][5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester Carbonyl) | 168 - 172 | Typical range for an ester carbonyl carbon. |

| C-5 (Pyrazole) | 138 - 142 | Influenced by the adjacent nitrogen and the N1-substituent. |

| C-3 (Pyrazole) | 128 - 132 | Affected by the adjacent nitrogen and the bromine at C4. |

| C-4 (Pyrazole) | 95 - 100 | Shielded due to the direct attachment of the bromine atom (heavy atom effect). |

| CH₂ (Methylene) | 50 - 55 | Positioned between the pyrazole ring and the ester group. |

| CH₃ (Methyl) | 52 - 56 | Typical range for a methyl ester carbon. |

The chemical shifts of the pyrazole carbons are particularly sensitive to the nature and position of substituents.[6][7][8][9][10] The bromine at C-4 is expected to have a significant shielding effect on this carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common initial choice for many organic molecules. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Be aware that the choice of solvent can influence chemical shifts.[1][2][3][4][5]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. Modern NMR instruments can also reference the residual solvent peak.

-

Filtration: To remove any particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

Instrument Setup and Data Acquisition

The following diagram outlines the key steps in the NMR data acquisition process.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

-

Locking: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) and the impedance is matched to the spectrometer's electronics for maximum signal-to-noise.

-

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain through a Fourier transform.

-

Phasing: The phase of the spectrum is adjusted to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Integration and Referencing: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons. The chemical shift axis is referenced to the internal standard or the residual solvent peak.

Advanced NMR Experiments for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

References

- 1. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]

- 4. unn.edu.ng [unn.edu.ng]

- 5. scilit.com [scilit.com]

- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

mass spectrometry analysis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a key heterocyclic building block in contemporary drug discovery and materials science. As researchers and drug development professionals, the unambiguous structural confirmation of such intermediates is paramount. Mass spectrometry serves as a definitive analytical tool, offering precise molecular weight determination, elemental composition verification, and detailed structural insights through fragmentation analysis. This document moves beyond a simple recitation of methods to explain the rationale behind analytical choices, ensuring a robust, self-validating approach to characterization.

Foundational Profile of the Analyte

This compound is a substituted pyrazole derivative. The pyrazole ring is a vital scaffold in medicinal chemistry, appearing in drugs like Celecoxib.[1][2] The presence of a bromine atom and a methyl ester group introduces specific characteristics that are highly informative during mass spectrometric analysis. A precise understanding of the molecule's properties is the first step in designing a sound analytical strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂ | [3] |

| Molecular Weight (Avg.) | 219.04 g/mol | [3] |

| Monoisotopic Mass | 217.9691 Da (for ⁷⁹Br) | [4] |

| CAS Number | 1072944-71-8 | [3][5][6] |

The Strategic Core: Ionization and Mass Analysis

The primary objective of the mass spectrometric experiment is to convert the neutral analyte molecule into a gas-phase ion, which can then be separated and detected based on its mass-to-charge ratio (m/z). The choice of ionization technique is the most critical parameter, dictating the nature of the resulting mass spectrum.

Ionization Methodologies: A Dichotomy of Energy

For a molecule like this compound, two ionization techniques are preeminently suitable: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS). Analyte molecules are bombarded with high-energy electrons (commonly 70 eV), causing the ejection of an electron to form a radical cation (M•⁺).[7] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[7] While this may prevent the observation of the molecular ion in some cases, the resulting fragmentation pattern is a rich, structural fingerprint ideal for library matching and detailed structural elucidation.[7][8]

-

Electrospray Ionization (ESI): This is a low-energy, "soft" ionization technique, ubiquitously used with Liquid Chromatography (LC-MS). ESI generates ions directly from a solution by creating a fine spray of charged droplets.[9] For this analyte, operating in positive ion mode will readily produce the protonated molecule, [M+H]⁺. The gentle nature of ESI typically keeps the molecular ion intact, making it ideal for accurate molecular weight determination.[10] Fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS).

The Power of Precision: High-Resolution Mass Spectrometry (HRMS)

While low-resolution mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguous formula confirmation. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can measure m/z values to four or more decimal places.[11][12] This precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions.[12][13] For our analyte, HRMS is used to confirm that the detected mass corresponds unequivocally to the molecular formula C₆H₇BrN₂O₂.

Validated Experimental Protocols

Reproducibility and accuracy are the hallmarks of sound science. The following protocols are designed to be self-validating systems for the analysis of this compound.

Protocol 1: GC-MS with Electron Ionization (EI)

Objective: To generate a reproducible fragmentation fingerprint for structural confirmation and library comparison.

Methodology:

-

Sample Preparation: Prepare a 100-500 µg/mL solution of the analyte in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate.

-

Instrumentation: Utilize a standard GC-MS system equipped with an EI source.

-

Data Acquisition: Inject 1 µL of the sample and acquire the data under the conditions outlined in Table 2.

Table 2: Recommended GC-MS (EI) Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of semi-volatile organic compounds. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | Provides good chromatographic separation from potential impurities or solvent peaks. |

| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert and provides optimal separation efficiency. |

| MS Source Temp. | 230 °C | Standard temperature for EI sources. |

| Ionization Energy | 70 eV | The industry standard for generating reproducible, library-searchable spectra.[7] |

| Mass Range | m/z 40-350 | Covers the molecular ion and all expected fragments. |

Protocol 2: LC-MS with Electrospray Ionization (ESI) and HRMS

Objective: To determine the accurate mass of the molecular ion for elemental formula confirmation.

Methodology:

-